N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
Description
This compound features a pyridazinone core substituted with a 4-ethoxyphenyl group at position 3, connected via an ethyl linker to a thiophene-2-sulfonamide moiety. The thiophene sulfonamide contributes to unique electronic and steric characteristics, differentiating it from benzenesulfonamide derivatives.
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-2-25-15-7-5-14(6-8-15)16-9-10-17(22)21(20-16)12-11-19-27(23,24)18-4-3-13-26-18/h3-10,13,19H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBGPANXAJXMMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyridazinone core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones.
Introduction of the ethoxyphenyl group: This step may involve electrophilic aromatic substitution or coupling reactions.
Attachment of the thiophene-2-sulfonamide moiety: This can be done through sulfonation reactions followed by amide bond formation.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: To enhance reaction rates and selectivity.
Controlled temperature and pressure: To ensure optimal reaction conditions.
Purification techniques: Such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
“N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide” can undergo various chemical reactions, including:
Oxidation: Leading to the formation of sulfoxides or sulfones.
Reduction: Resulting in the reduction of the pyridazinone ring or the sulfonamide group.
Substitution: Such as nucleophilic or electrophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield sulfoxides or sulfones.
Reduction: Could produce reduced pyridazinone derivatives.
Substitution: Might result in various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide” would depend on its specific application. Generally, it may involve:
Molecular targets: Such as enzymes, receptors, or nucleic acids.
Pathways involved: Could include inhibition of enzyme activity, modulation of receptor function, or interaction with DNA/RNA.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological and Physicochemical Properties
Table 2: Pharmacological Comparison
Key Observations:
- Receptor Targeting: 's pyridazinones show FPR modulation, suggesting the target compound may share this activity. The ethoxyphenyl group could enhance membrane permeability compared to methylthio derivatives .
- Antiviral Potential: 's benzothiazole sulfonamides demonstrate antiviral effects, implying that the thiophene sulfonamide in the target compound might offer similar or improved efficacy due to enhanced electron-withdrawing properties .
Physicochemical and Stability Profiles
- Solubility : The ethoxy group in the target compound likely increases hydrophobicity compared to hydroxyl or carboxylate derivatives (e.g., 7a in ) .
Biological Activity
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is an organic compound that belongs to the class of pyridazinone derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H25N5O3
- Molecular Weight : 395.5 g/mol
- CAS Number : 1235635-00-3
The compound features a thiophene sulfonamide core, which is known for its diverse biological activities. The presence of the ethoxyphenyl and pyridazinone groups contributes to its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as Bcl-2 family proteins, which are often overexpressed in tumors.
- Receptor Interaction : It can bind to specific cellular receptors, altering signal transduction pathways that regulate cell growth and apoptosis.
- Gene Expression Modulation : The compound may influence the expression of genes associated with apoptosis and immune responses.
Anticancer Properties
Research indicates that derivatives with similar structural motifs exhibit significant anticancer activity. For instance:
- Compounds containing a 3-phenylthiophene-2-sulfonamide core have shown sub-micromolar binding affinities to Mcl-1 (Ki = 0.3–0.4 μM) and Bcl-2 (Ki ≈ 1 μM), indicating potential as cancer therapeutics .
- In vitro studies demonstrated that these compounds induce apoptosis in tumor cells via mitochondrial pathways, with IC50 values below 10 μM for certain derivatives .
Other Biological Activities
In addition to anticancer properties, compounds similar to this compound have been investigated for:
- Antimicrobial Activity : Exhibiting potential against various bacterial strains.
- Anti-inflammatory Effects : Modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
Study 1: Apoptosis Induction in Tumor Cells
In a study evaluating the apoptotic effects of compounds containing the thiophene sulfonamide moiety on HL-60 cells, researchers found that certain derivatives could induce significant apoptosis through mitochondrial pathways, suggesting their potential as effective anticancer agents .
Study 2: Structure-Based Virtual Screening
A structure-based virtual screening approach identified lead compounds with micromolar binding affinities to Mcl-1 and Bcl-xL. These compounds were optimized for better efficacy and selectivity, demonstrating the importance of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
